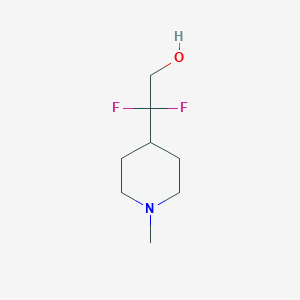
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H15F2NO This compound features a piperidine ring substituted with a methyl group and a difluoroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpiperidine and difluoroethanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the nucleophilic substitution of a halogenated precursor with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethanol moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The piperidine ring provides structural stability and can modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(1-ethylpiperidin-4-yl)ethan-1-ol
- 2,2-Difluoro-2-(1-methylpyrrolidin-3-yl)ethan-1-ol
- 2,2-Difluoro-2-(1-methylazetidin-3-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethanol moiety enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C8H15F2NO |
|---|---|
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
2,2-difluoro-2-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H15F2NO/c1-11-4-2-7(3-5-11)8(9,10)6-12/h7,12H,2-6H2,1H3 |
Clé InChI |
NBHUQJZRROTOLW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




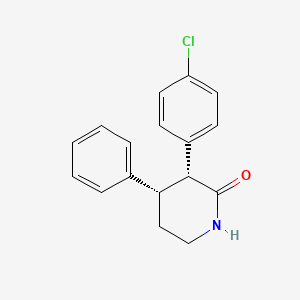
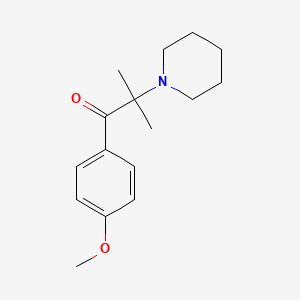
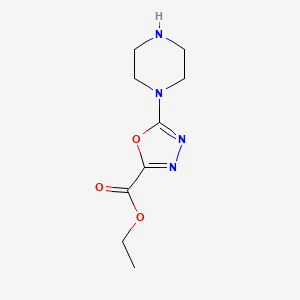
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)


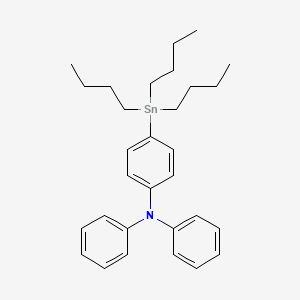

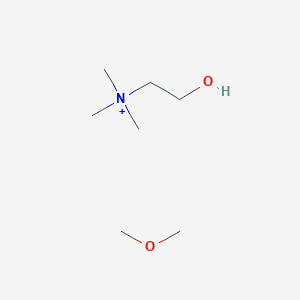
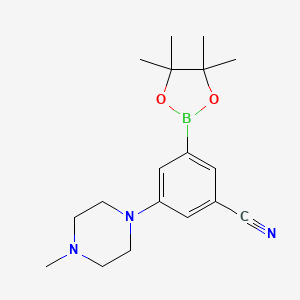
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)
